molecular formula C8H18ClNO2 B3025245 (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride CAS No. 1314999-27-3

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Cat. No. B3025245
CAS RN: 1314999-27-3
M. Wt: 195.69
InChI Key: PFFJYAVJRFRTKL-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 2-(methylamino)propanoate hydrochloride” is a chemical compound with the molecular formula C5H12ClNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-(methylamino)propanoate hydrochloride” can be represented by the linear formula C5H12ClNO2 . The InChI code for this compound is 1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2-(methylamino)propanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 153.61 g/mol . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Enantiomerically Pure Compounds : The synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes involves the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give hydrochloride. This synthesis demonstrates the capability to produce enantiomerically pure compounds using (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride as a precursor (Jankowski et al., 1999).

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), showcasing its role in the creation of stereochemically complex molecules (Pajouhesh et al., 2000).

  • Molecular and Crystal Structure Analysis : The study of the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a derivative of L-cysteine, illustrates the compound's utility in analyzing structural and conformational aspects of complex molecules (Kozioł et al., 2001).

  • Lewis Base Activation of Lewis Acids : This compound is involved in the activation of Lewis acids, facilitating reactions such as the addition of silyl ketene acetals to aldehydes, an important reaction in organic synthesis (Denmark et al., 2002).

Organic Synthesis Applications

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides highlights the role of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride in the synthesis of structurally diverse and complex organic compounds (Iminov et al., 2015).

  • Synthesis of Natural Product Biotin : This compound is an intermediate in the synthesis of Biotin, a vital water-soluble vitamin, indicating its importance in the biosynthesis of essential biochemicals (Qin et al., 2014).

  • Preparation of Organometallic Analogues of Antibiotics : The compound has been used in the synthesis of organometallic analogues of the antibiotic platensimycin, showing its potential in medicinal chemistry applications (Patra et al., 2012).

  • Asymmetric Hydrogenations : The compound's derivative, 1,1'-di-tert-butyl-2,2'-diphosphetanyl, is used in rhodium-catalyzed asymmetric hydrogenations, a critical process in producing chiral pharmaceuticals (Imamoto et al., 2004).

Additional Scientific Applications

  • Toxicological Review : Although not directly related to (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a toxicological review of tert-Butanol, a related compound, provides insights into the safety and handling aspects of similar compounds in laboratory settings (Mcgregor, 2010).

  • Structure of Aqueous Solutions : Research on aqueous solutions of tert-butyl alcohol, a related compound, using positron annihilation methods, offers a perspective on the study of solution chemistry and physical properties (Baranowski et al., 1997).

Safety and Hazards

The safety data sheet for “®-tert-Butyl 2-(methylamino)propanoate hydrochloride” indicates that it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, and ensuring good ventilation .

properties

IUPAC Name

tert-butyl (2R)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJYAVJRFRTKL-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716943
Record name tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

CAS RN

405513-14-6
Record name tert-Butyl N-methyl-D-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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